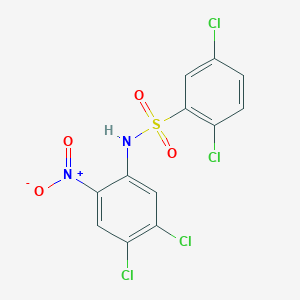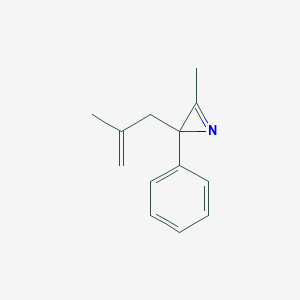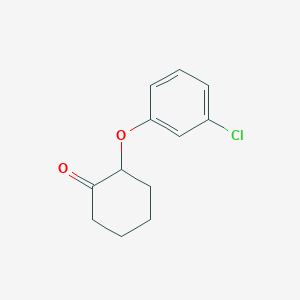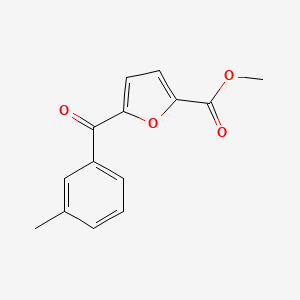![molecular formula C10H6Cl2N4O3 B14601453 5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 59000-74-7](/img/structure/B14601453.png)
5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a diazenyl group attached to a dichlorophenyl ring, which is further connected to a pyrimidine-2,4,6-trione structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 2,5-dichloroaniline with pyrimidine-2,4,6-trione under diazotization conditions. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, and a nitrosating agent, such as sodium nitrite. The resulting diazonium salt is then coupled with pyrimidine-2,4,6-trione to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to interact with DNA and proteins makes it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Diethylbarbituric acid: A barbiturate derivative with similar pyrimidine-2,4,6-trione structure.
1,3-Dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: A compound with a similar pyrimidine-2,4,6-trione core but different substituents.
Uniqueness
5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the diazenyl group and dichlorophenyl ring, which impart distinct chemical and biological properties compared to other pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
59000-74-7 |
|---|---|
Molekularformel |
C10H6Cl2N4O3 |
Molekulargewicht |
301.08 g/mol |
IUPAC-Name |
5-[(2,5-dichlorophenyl)diazenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H6Cl2N4O3/c11-4-1-2-5(12)6(3-4)15-16-7-8(17)13-10(19)14-9(7)18/h1-3,7H,(H2,13,14,17,18,19) |
InChI-Schlüssel |
KDIGPOSBLOBJSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)N=NC2C(=O)NC(=O)NC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl-](/img/structure/B14601397.png)
![2-[1-(4-Bromophenyl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14601404.png)






![2-Iodo-N-phenyl-N-[(trichloromethyl)sulfanyl]benzamide](/img/structure/B14601429.png)

![1-Nitro-3-[(phenylselanyl)methyl]benzene](/img/structure/B14601441.png)

